

Application Notes: Enzymatic Synthesis of Cinnamic Acid from L-Phenylalanine

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Compound of Interest

Compound Name: Cinnamic Acid

Cat. No.: B10753923

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Introduction

The enzymatic synthesis of **cinnamic acid** from L-phenylalanine is a biocatalytic process with significant applications in the pharmaceutical, food, and cosmetic industries. This reaction is primarily catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24), which facilitates the non-oxidative deamination of L-phenylalanine to yield trans-**cinnamic acid** and ammonia.[1][2][3] PAL is a highly specific and efficient enzyme found in plants, fungi, and some bacteria, where it serves as a key enzyme in the phenylpropanoid pathway for the biosynthesis of various secondary metabolites.[1][2] The enzymatic route offers a green and sustainable alternative to chemical synthesis, proceeding under mild reaction conditions with high stereo- and regioselectivity, thus minimizing byproduct formation.

Principle of the Reaction

The core of this biocatalytic process is the deamination of L-phenylalanine, where the amino group is eliminated from the substrate to form a double bond, resulting in the formation of trans-**cinnamic acid**. The reaction can be summarized as follows:



This biotransformation is attractive for industrial applications due to its high atom economy and the production of a high-value product from a readily available amino acid.

Experimental Protocols

This section provides detailed protocols for the enzymatic synthesis of **cinnamic acid** from L-phenylalanine, including enzyme activity assays, the synthesis reaction, and product quantification.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is designed to determine the activity of the PAL enzyme before its use in the synthesis of **cinnamic acid**.

Materials:

- PAL enzyme solution (from various sources such as *Rhodotorula glutinis* or recombinant *E. coli*)
- L-phenylalanine
- Tris-HCl buffer (50 mM, pH 8.5)
- 6N HCl
- UV-Vis Spectrophotometer

Procedure:

- Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.5) and 12.1 mM L-phenylalanine.
- Pre-incubate the reaction mixture at 37°C for 5 minutes.
- Initiate the reaction by adding a known amount of the PAL enzyme solution to the mixture.
- Incubate the reaction at 37°C for 30 minutes.
- Terminate the reaction by adding 100 μ L of 6N HCl.
- Measure the formation of trans-**cinnamic acid** by monitoring the absorbance at 290 nm using a UV-Vis spectrophotometer.

- One unit (U) of PAL activity is defined as the amount of enzyme that produces one micromole of trans-**cinnamic acid** per minute under the specified conditions.

Enzymatic Synthesis of Cinnamic Acid

This protocol describes the batch synthesis of **cinnamic acid** using whole cells or purified PAL enzyme.

Materials:

- PAL enzyme (purified or as whole-cell biocatalyst)
- L-phenylalanine
- Ammonium hydroxide buffer (5 M, pH 10)
- Reaction vessel (e.g., shaker flask)
- Incubator shaker

Procedure:

- Prepare a solution of L-phenylalanine in 5 M ammonium hydroxide buffer (pH 10). The concentration of L-phenylalanine can be optimized, with starting concentrations often in the range of 10-100 mM.
- Add the PAL enzyme or whole-cell biocatalyst to the substrate solution. The optimal enzyme loading should be determined experimentally.
- Incubate the reaction mixture at 30°C with agitation (e.g., 500 rpm) for 24 hours.
- Monitor the progress of the reaction by taking samples at regular intervals for analysis by HPLC.
- Upon completion, terminate the reaction by acidifying the mixture with HCl to a pH of approximately 2. This will precipitate the **cinnamic acid**.

- The precipitated **cinnamic acid** can be recovered by centrifugation or filtration, followed by washing and drying.

Quantification of Cinnamic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the analytical method for quantifying the concentration of **cinnamic acid** in the reaction mixture.

Materials:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Glacial acetic acid
- Water (HPLC grade)
- C18 HPLC column
- HPLC system with UV detector

Procedure:

- Prepare the mobile phase consisting of a mixture of methanol, acetonitrile, and 2% glacial acetic acid (e.g., 10:22:70, v/v/v).
- Centrifuge the reaction samples to remove any solids.
- Filter the supernatant through a 0.22 μm syringe filter before injection into the HPLC system.
- Inject the sample onto a C18 column.
- Elute the components isocratically with the prepared mobile phase at a flow rate of 0.8-1.5 mL/min.
- Detect **cinnamic acid** using a UV detector at a wavelength of 276 nm or 292 nm.

- Quantify the concentration of **cinnamic acid** by comparing the peak area to a standard curve prepared with known concentrations of **cinnamic acid**.

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic synthesis of **cinnamic acid**.

Table 1: Reaction Conditions for **Cinnamic Acid** Production

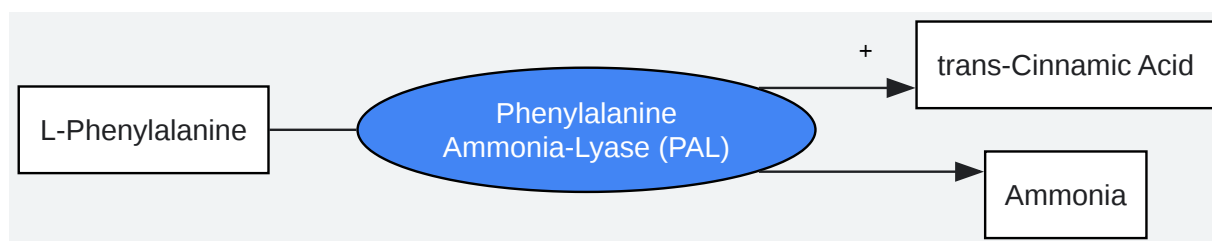
Enzyme Source	Substrate	pH	Temperature (°C)	Reaction Time (h)	Product Concentration (mg/L)	Reference
Streptomyces lividans (expressing PAL)	Glucose (as carbon source for in-vivo synthesis)	-	-	96	210	
Streptomyces lividans (expressing PAL)	Glycerol (as carbon source for in-vivo synthesis)	-	-	-	450	
Streptomyces lividans (expressing PAL)	Raw starch (as carbon source for in-vivo synthesis)	-	-	-	460	
Recombinant Zea mays PAL (ZmPAL2)	L-phenylalanine	-	55 (optimal)	-	5000	

Table 2: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL) from Different Sources

Enzyme Source	Substrate	K _m (mM)	Reference
Rhodotorula glutinis	L-phenylalanine	1.35	
Trichosporum cutaneum	L-phenylalanine	0.10	
Streptomyces maritimus	L-phenylalanine	23	
Spirulina platensis	L-phenylalanine	1.5	

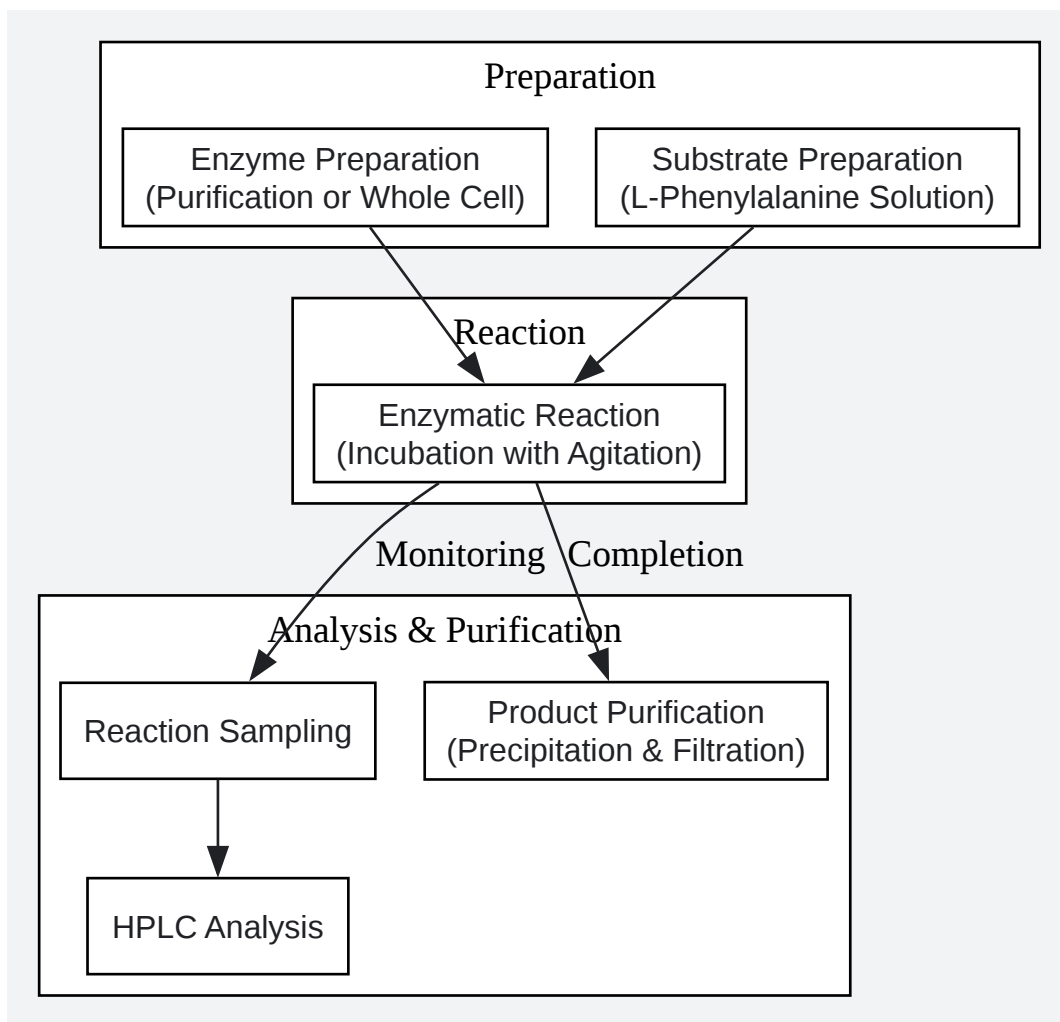
Visualizations

The following diagrams illustrate the enzymatic reaction and the experimental workflow.



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Caption: Enzymatic conversion of L-phenylalanine to trans-**cinnamic acid** and ammonia catalyzed by Phenylalanine Ammonia-Lyase (PAL).



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Caption: A typical experimental workflow for the enzymatic synthesis and analysis of **cinnamic acid**.

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References

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